molecular formula C3H4N4O5 B12566307 Azetidine, 3,3-dinitro-1-nitroso- CAS No. 191017-87-5

Azetidine, 3,3-dinitro-1-nitroso-

Cat. No.: B12566307
CAS No.: 191017-87-5
M. Wt: 176.09 g/mol
InChI Key: NIRBWHDGXAFZGE-UHFFFAOYSA-N
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Description

Azetidine, 3,3-dinitro-1-nitroso- is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine, 3,3-dinitro-1-nitroso- typically involves the nitration of azetidine derivatives. One common method includes the reaction of azetidine with nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of intermediate nitroso and nitro groups, leading to the final product.

Industrial Production Methods

Industrial production of azetidine, 3,3-dinitro-1-nitroso- often employs large-scale nitration processes. These processes are designed to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 3,3-dinitro-1-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro and nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Azetidine, 3,3-dinitro-1-nitroso- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine, 3,3-dinitro-1-nitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s high reactivity is attributed to the ring strain in the four-membered azetidine ring, which facilitates various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidine, 3,3-dinitro-1-nitroso- is unique due to its combination of nitro and nitroso groups, which impart distinct chemical properties and reactivity. Its high nitrogen and oxygen content make it particularly valuable in the development of high-energy materials and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,3-dinitro-1-nitrosoazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O5/c8-4-5-1-3(2-5,6(9)10)7(11)12/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRBWHDGXAFZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N=O)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443004
Record name Azetidine, 3,3-dinitro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191017-87-5
Record name Azetidine, 3,3-dinitro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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